Etrasimod is an orally bioavailable and potent antagonist of sphingosine-1-phosphate (S1P) receptors with EC50 values of 0.093, 0.44, 0.32, 0.34, and 0.32 nM for human, mouse, rat, dog, and monkey S1P1 receptors. It is selective for S1P1, S1P4, and S1P5 receptors with EC50 values of 6.1, >10,000, >10,000, 147, and 24.4 nM for S1P1-5, respectively, in a β-arrestin assay. Etrasimod (1 mg/kg, i.v.) decreases peripheral lymphocytes in mouse, rat, dog, and monkey (IC50s = 101, 51, 58, and 98 nM, respectively). It delays or prevents the onset and severity of murine experimental autoimmune encephalomyelitis (EAE) when administered at 0.3, 1, or 3 mg/kg. It also leads to lower EAE disease scores relative to vehicle when administered after disease onset and is efficacious in a rat model of collagen-induced arthritis.
Etrasimod, also known as APD334, is a potent, centrally available, functional antagonists of the S1P1 receptor for use as next generation therapeutics for treating multiple sclerosis (MS) and other autoimmune diseases. APD334 has a favorable PK/PD profile, producing robust lymphocyte lowering at relatively low plasma concentrations in several preclinical species. APD334 was efficacious in a mouse experimental autoimmune encephalomyelitis (EAE) model of MS and a rat collagen induced arthritis (CIA) model and was found to have appreciable central exposure.